2-(2-Chloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound (CAS No. 1061367-22-3) is a boronic ester featuring a 2-chloro-6-methoxyphenyl substituent attached to a pinacol boronate core. It is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol group and the electronic effects of the chloro and methoxy substituents. Its synthesis typically involves borylation of pre-functionalized aryl halides or direct C–H activation methods, with purity levels reaching 98% (Combi-Blocks, PN-8045) .
Properties
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJDFXCWVYENEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1061367-22-3) is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of this compound is with a molecular weight of approximately 238.65 g/mol. The compound features a boron atom integrated into a dioxaborolane ring structure, which is known for its reactivity in various chemical transformations.
Biological Activity Overview
Research indicates that compounds with dioxaborolane structures can exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific biological activities of this compound are still being explored. The following sections summarize the findings from various studies.
1. Inhibition of Kinases
| Compound | IC50 (nM) | Biological Target |
|---|---|---|
| Compound A | 50 | DYRK1A |
| This compound | TBD | DYRK1A |
3. Antioxidant Activity
Case Studies and Experimental Findings
While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential biological activities:
- Study on DYRK1A Inhibition : Inhibitors were designed using structure-based drug design approaches where dioxaborolanes displayed promising binding affinities to the DYRK1A enzyme.
- Inflammatory Response Evaluation : Compounds structurally related to this compound were tested for their ability to mitigate inflammation in cellular models.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(2-Chloro-3-methoxyphenyl) analogue (CAS 1151564-03-2) : The chloro and methoxy groups are adjacent (positions 2 and 3), creating steric hindrance that reduces reactivity in cross-coupling reactions compared to the target compound (positions 2 and 6) .
- 2-(5-Chloro-2-methoxyphenyl) analogue (CAS 635305-45-2) : Substituent positions are reversed (Cl at position 5, OMe at 2), altering electronic distribution. This derivative shows lower similarity (0.75 vs. 0.87 in CAS 627525-96-6) to the target compound, affecting its utility in pharmaceutical intermediates .
- 2-(3,5-Dichlorophenyl) analogue (CAS 2758200) : Dual electron-withdrawing Cl groups enhance electrophilicity, making it more reactive in aryl-aryl couplings but less stable under basic conditions .
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogues like 2-(4-methoxyphenyl) derivative melt at 125–126°C . 2-(3,5-Dichlorophenyl) analogue: Likely higher due to increased symmetry and intermolecular halogen bonding .
- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), while chloro groups reduce it.
Key Research Findings
- Reactivity Trends : Chloro substituents at meta/para positions (e.g., 3,5-dichloro) accelerate cross-coupling rates but increase susceptibility to hydrolysis .
- Stability : Pinacol boronate esters with ortho-substituents (e.g., 2-chloro-6-methoxy) exhibit superior shelf-life compared to para-substituted variants .
- Synthetic Scalability : High-yield protocols (e.g., 92% for 6a) highlight the feasibility of scaling chloro/methoxy-substituted boronic esters for industrial use .
Q & A
Q. Critical considerations :
- Moisture-sensitive conditions due to boronate ester reactivity.
- Purification via flash chromatography (Hex/EtOAc gradients) is common .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?
Answer:
- ¹H/¹³C NMR :
- ¹¹B NMR : Single peak near δ 30–35 ppm confirms boronate structure .
- HRMS/IR : Validate molecular weight (e.g., C₁₃H₁₈BClO₃, MW 268.6) and functional groups (B-O stretches at ~1350 cm⁻¹) .
Methodological Tip : Use deuterated solvents (CDCl₃) and report coupling constants for aromatic protons to confirm substitution patterns.
Basic: How is this boronate ester utilized in cross-coupling reactions, such as Suzuki-Miyaura, and what are typical substrates?
Answer:
The compound acts as an arylboron reagent in palladium-catalyzed couplings:
- Electrophilic partners : Aryl/heteroaryl halides (Cl, Br, I) or triflates .
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like Na₂CO₃ in THF/H₂O .
- Applications : Synthesize biaryls for drug intermediates (e.g., prostate cancer inhibitors ) or conjugated polymers.
Example : Coupling with 4-bromomethylphenyl derivatives yields biaryl motifs in 40–55% efficiency .
Advanced: How do the chloro and methoxy substituents influence regioselectivity and electronic effects in cross-coupling reactions?
Answer:
- Steric effects : The 2-chloro-6-methoxy groups create ortho/para-directing patterns, favoring coupling at the less hindered position .
- Electronic modulation : Methoxy groups donate electron density, enhancing boronates' nucleophilicity, while chloro withdraws electrons, affecting oxidative addition kinetics .
- Isomer separation : Fluorinated analogs require chromatography (Hex/EtOAc) to isolate regioisomers .
Case Study : Fluorinated analogs show 66% yield for para-substituted products vs. 40% for ortho .
Advanced: How can researchers resolve contradictions in reported synthetic protocols (e.g., catalyst selection, yields)?
Answer:
- Catalyst screening : Compare UiO-Co (83% yield ) vs. Pd-based systems (85% ) for substrate compatibility.
- Solvent optimization : Polar aprotic solvents (DMF, MeCN) improve solubility of aryl halides .
- Yield discrepancies : Trace moisture or oxygen can deactivate catalysts; use rigorous inert conditions (N₂/Ar glovebox) .
Recommendation : Replicate protocols from peer-reviewed journals (e.g., cancer studies or organometallic frameworks ).
Advanced: What strategies improve regioselectivity when using this compound in complex couplings (e.g., polyhalogenated substrates)?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control coupling sites .
- Microwave-assisted synthesis : Enhances reaction rates and selectivity for sterically hindered substrates .
- Ligand design : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions .
Example : Coupling with 5-chloropentynyl derivatives under Pd catalysis achieves Z-selectivity (dr ~5:1) .
Advanced: How does the compound’s stability vary under acidic, basic, or aqueous conditions, and how should storage be managed?
Answer:
- Hydrolysis susceptibility : Boronate esters degrade in protic solvents; store in anhydrous THF or DCM at –20°C .
- pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases (e.g., HCl/NaOH) .
- Handling : Use Schlenk lines for air-sensitive steps and avoid prolonged exposure to light .
Safety Note : Chronic toxicity concerns (aquatic biohazard) require proper waste disposal .
Advanced: What role does this compound play in medicinal chemistry, particularly in enzyme inhibition or targeted therapies?
Answer:
- Glycolysis inhibition : Analogous boronate esters disrupt ATP production in prostate cancer cells (IC₅₀ ~1–10 µM) .
- Prodrug design : Boronates act as hydrolyzable prodrugs, releasing active agents in acidic tumor microenvironments .
- Case Study : Conjugation with polyphenolic motifs (e.g., HNK-B) achieves 40% yield in antitumor agent synthesis .
Q. Tables for Key Data
| Synthetic Method | Catalyst/Base | Yield | Reference |
|---|---|---|---|
| UiO-Co-catalyzed borylation | UiO-Co (0.2 mol% Co) | 83% | |
| Pd-mediated coupling | PdCl₂(dppf), K₂CO₃ | 85% | |
| Base-mediated alkylation | K₂CO₃, MeCN reflux | 40–55% |
| NMR Data (Key Peaks) | δ (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR (Tetramethyl groups) | 1.23 (s, 12H) | 4,4,5,5-tetramethyl | |
| ¹¹B NMR | 30–35 | Boronate ester | |
| ¹³C NMR (Aromatic) | 125–135 | Substituted phenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
